Cas no 921843-61-0 (2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide)

2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide
- AKOS024628339
- 2-(2-acetamidothiazol-4-yl)-N-(4-ethoxyphenyl)acetamide
- 921843-61-0
- F2202-1177
- 4-Thiazoleacetamide, 2-(acetylamino)-N-(4-ethoxyphenyl)-
-
- インチ: 1S/C15H17N3O3S/c1-3-21-13-6-4-11(5-7-13)17-14(20)8-12-9-22-15(18-12)16-10(2)19/h4-7,9H,3,8H2,1-2H3,(H,17,20)(H,16,18,19)
- InChIKey: IVCRTKMUXIRTJC-UHFFFAOYSA-N
- ほほえんだ: S1C=C(CC(NC2=CC=C(OCC)C=C2)=O)N=C1NC(C)=O
計算された属性
- せいみつぶんしりょう: 319.09906259g/mol
- どういたいしつりょう: 319.09906259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 386
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 109Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- 密度みつど: 1.333±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 9.54±0.50(Predicted)
2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2202-1177-2mg |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide |
921843-61-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2202-1177-2μmol |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide |
921843-61-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2202-1177-3mg |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide |
921843-61-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2202-1177-4mg |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide |
921843-61-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2202-1177-1mg |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide |
921843-61-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide 関連文献
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamideに関する追加情報
2-(2-Acetamido-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide: A Comprehensive Overview
2-(2-Acetamido-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide, identified by the CAS Registry Number 921843-61-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of acetamides, which are widely studied for their potential applications in drug development and agrochemicals. The structure of this molecule is characterized by a thiazole ring system, an acetamide group, and an ethoxyphenyl substituent, all of which contribute to its unique chemical properties and biological activity.
The thiazole ring system in 2-(2-Acetamido-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide plays a crucial role in its chemical behavior. Thiazoles are heterocyclic compounds that are known for their stability and ability to participate in various chemical reactions. The presence of the acetamido group further enhances the compound's reactivity and solubility properties. Recent studies have highlighted the importance of such structural features in determining the bioavailability and pharmacokinetics of drugs.
The synthesis of 921843-61-0 involves a multi-step process that typically begins with the preparation of the thiazole precursor. This is followed by the introduction of the acetamido group and the ethoxyphenyl substituent through a series of coupling reactions. The optimization of these steps has been a focus of recent research efforts, with chemists exploring more efficient and environmentally friendly methodologies. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.
In terms of pharmacological properties, 2-(2-Acetamido-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide has shown promising activity in various assays targeting enzymes and receptors associated with inflammatory diseases. A study published in 2023 demonstrated its potent inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. This suggests that the compound could be a candidate for the development of anti-inflammatory agents.
Beyond its pharmacological applications, this compound has also been investigated for its potential use in agrochemicals. Research indicates that it exhibits moderate activity against certain plant pathogens, making it a potential candidate for fungicide development. However, further studies are required to evaluate its efficacy under field conditions and to assess its environmental impact.
The structural versatility of 921843-61-0 opens up avenues for further modification and optimization. Chemists are currently exploring strategies to enhance its bioavailability by modifying the ethoxyphenyl group or introducing additional functional groups. These efforts are driven by the need for more effective and safer therapeutic agents.
In conclusion, 2-(2-Acetamido-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide represents a valuable addition to the arsenal of compounds being studied for their therapeutic potential. With ongoing research focusing on its synthesis, pharmacokinetics, and biological activity, this compound holds promise for future applications in medicine and agriculture.
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